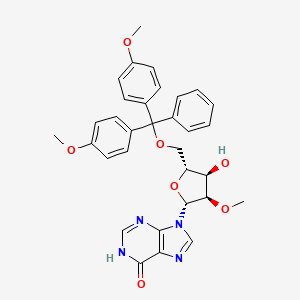
p-Me-β-CPT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Me-β-CPT, also known as para-methyl-beta-camptothecin, is a derivative of camptothecin, a well-known alkaloid with significant antitumor properties. Camptothecin and its derivatives are primarily isolated from the Camptotheca acuminata tree. These compounds are recognized for their ability to inhibit the enzyme topoisomerase I, which is crucial for DNA replication and transcription.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Me-β-CPT typically involves the modification of the camptothecin structure. One common method includes the methylation of the camptothecin molecule at the para position of the aromatic ring. This can be achieved through various organic synthesis techniques, such as Friedel-Crafts alkylation or methylation using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like solvent extraction, crystallization, and purification through chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
p-Me-β-CPT undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the camptothecin structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the lactone ring, which is crucial for the compound’s activity.
Substitution: Various substitution reactions can introduce different functional groups to the camptothecin molecule, enhancing its solubility and bioavailability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various camptothecin derivatives with modified functional groups, which can exhibit different pharmacological properties.
科学研究应用
p-Me-β-CPT has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and stability of camptothecin derivatives.
Biology: Investigated for its effects on cellular processes, particularly DNA replication and repair.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit topoisomerase I.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The primary mechanism of action of p-Me-β-CPT involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. This compound stabilizes the complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA breaks. This ultimately results in apoptosis, or programmed cell death, in rapidly dividing cells, such as cancer cells.
相似化合物的比较
Similar Compounds
Camptothecin: The parent compound from which p-Me-β-CPT is derived.
Topotecan: A water-soluble derivative of camptothecin used in cancer therapy.
Irinotecan: Another camptothecin derivative used as a chemotherapeutic agent.
Uniqueness
This compound is unique due to its specific methylation at the para position, which can enhance its pharmacokinetic properties, such as solubility and bioavailability, compared to other camptothecin derivatives. This modification can also influence its interaction with topoisomerase I and its overall anticancer efficacy.
属性
CAS 编号 |
141807-59-2 |
|---|---|
分子式 |
C16H21NO2 |
分子量 |
273.38 |
纯度 |
> 98% |
同义词 |
2-β-Carboxyl-3-β-(4-methylphenyl)tropane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)

![Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1147626.png)
![1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea](/img/structure/B1147631.png)
